2-Benzamido-4-methoxybenzoic acid
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Overview
Description
2-Benzamido-4-methoxybenzoic acid is a member of the class of benzamides that results from the formal condensation of benzoic acid with the amino group of 4-methoxyanthranilic acid This compound is known for its unique chemical structure, which includes a benzoyl group and a methoxy group attached to an anthranilic acid core
Scientific Research Applications
2-Benzamido-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzamido-4-methoxybenzoic acid can be synthesized through the condensation of benzoic acid with 4-methoxyanthranilic acid . The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which help in the activation of the carboxylic acid group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Mechanism of Action
The mechanism of action of 2-Benzamido-4-methoxybenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include those related to aromatic amino acid metabolism, where it can influence the activity of enzymes like L-amino-acid oxidase .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: A simpler structure without the benzoyl and methoxy groups.
N-benzoylanthranilic acid: Lacks the methoxy group but has the benzoyl group.
4-methoxyanthranilic acid: Contains the methoxy group but lacks the benzoyl group.
Uniqueness
2-Benzamido-4-methoxybenzoic acid is unique due to the presence of both the benzoyl and methoxy groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
109437-82-3 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-benzamido-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H13NO4/c1-20-11-7-8-12(15(18)19)13(9-11)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
NZSBJWOTLHVBNU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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